molecular formula C13H8O3S B14877449 7-hydroxy-3-(thiophen-2-yl)-4H-chromen-4-one

7-hydroxy-3-(thiophen-2-yl)-4H-chromen-4-one

Cat. No.: B14877449
M. Wt: 244.27 g/mol
InChI Key: ICIAKRDUJTVSPZ-UHFFFAOYSA-N
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Description

7-hydroxy-3-(thiophen-2-yl)-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromone core with a hydroxyl group at the 7th position and a thiophene ring at the 3rd position, making it a unique structure with potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(thiophen-2-yl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxyacetophenone with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization under acidic conditions. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Cyclization: Acidic conditions using hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(thiophen-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The chromone core can be reduced to form dihydrochromone derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 7-oxo-3-(thiophen-2-yl)-4H-chromen-4-one

    Reduction: 7-hydroxy-3-(thiophen-2-yl)-chroman-4-one

    Substitution: 7-hydroxy-3-(halothiophen-2-yl)-4H-chromen-4-one

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating cancer and other diseases due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(thiophen-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4H-chromen-4-one: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    3-(thiophen-2-yl)-4H-chromen-4-one: Lacks the hydroxyl group, reducing its potential for hydrogen bonding.

    7-hydroxy-3-(phenyl)-4H-chromen-4-one: Contains a phenyl ring instead of a thiophene ring, altering its electronic properties.

Uniqueness

7-hydroxy-3-(thiophen-2-yl)-4H-chromen-4-one is unique due to the presence of both the hydroxyl group and the thiophene ring. This combination enhances its chemical reactivity and potential for biological interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H8O3S

Molecular Weight

244.27 g/mol

IUPAC Name

7-hydroxy-3-thiophen-2-ylchromen-4-one

InChI

InChI=1S/C13H8O3S/c14-8-3-4-9-11(6-8)16-7-10(13(9)15)12-2-1-5-17-12/h1-7,14H

InChI Key

ICIAKRDUJTVSPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O

Origin of Product

United States

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